REACTION_CXSMILES
|
[F:1][C:2]([F:13])([F:12])[CH2:3]OS(C(F)(F)F)(=O)=O.[CH2:14]([NH2:22])[CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C1(C)C(C)=CC=CC=1>[CH2:14]([NH:22][CH2:3][C:2]([F:13])([F:12])[F:1])[CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
FC(COS(=O)(=O)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(CC1=CC=CC=C1)N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
the reaction mixture was refluxed overnight
|
Duration
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8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
After cooling the precipitate
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with DIPE
|
Type
|
WASH
|
Details
|
the filtrate washed
|
Type
|
CUSTOM
|
Details
|
evaporated down i.vac
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography
|
Type
|
CUSTOM
|
Details
|
evaporated down i.vac
|
Name
|
|
Type
|
|
Smiles
|
C(CC1=CC=CC=C1)NCC(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |